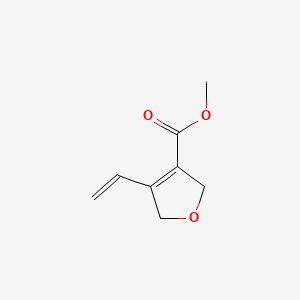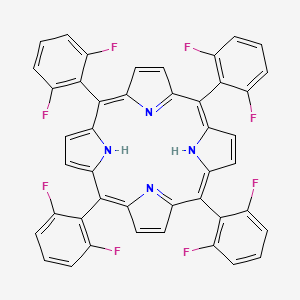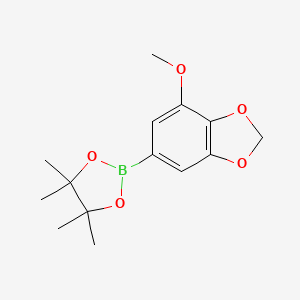![molecular formula C15H19NO3 B13449619 (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13449619.png)
(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and its role as a chiral auxiliary. The presence of both oxazolidinone and phenylmethyl groups contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenylmethyl Group: This step involves the alkylation of the oxazolidinone ring with a phenylmethyl halide in the presence of a base such as sodium hydride.
Addition of the 2-Methyl-1-oxobutyl Group: This is usually done through a nucleophilic substitution reaction where the oxazolidinone is treated with a suitable electrophile, such as a 2-methyl-1-oxobutyl halide, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazolidinone nitrogen or the phenylmethyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often used to deprotonate the oxazolidinone, making it more nucleophilic.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinones depending on the electrophile used.
Applications De Recherche Scientifique
(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone has several applications in scientific research:
Asymmetric Synthesis: It is used as a chiral auxiliary to induce stereoselectivity in various organic reactions.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those requiring chiral centers.
Biological Studies: It serves as a model compound in studying enzyme-substrate interactions and the mechanisms of chiral recognition.
Industrial Chemistry: The compound is used in the development of new materials and catalysts due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. The oxazolidinone ring can coordinate with various substrates, influencing the stereochemistry of the resulting products. Molecular targets include carbonyl compounds and other electrophiles that can interact with the oxazolidinone nitrogen or the phenylmethyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone
- (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-thiazolidinone
- (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-imidazolidinone
Uniqueness
This compound is unique due to the presence of the oxazolidinone ring, which imparts specific stereochemical properties and reactivity Compared to thiazolidinones and imidazolidinones, oxazolidinones are more stable and offer better control over stereoselective reactions
Propriétés
Formule moléculaire |
C15H19NO3 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
(4S)-4-benzyl-3-[(2S)-2-methylbutanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3/t11-,13-/m0/s1 |
Clé InChI |
IDJHFWFQTXWYQU-AAEUAGOBSA-N |
SMILES isomérique |
CC[C@H](C)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
SMILES canonique |
CCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one](/img/structure/B13449545.png)

amino}pentanoic acid](/img/structure/B13449555.png)
![rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13449569.png)




![[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13449614.png)




